Cas no 2138045-74-4 (3-(3,3-Difluoropyrrolidin-1-yl)-4-(propan-2-yl)cyclohexan-1-ol)

3-(3,3-Difluoropyrrolidin-1-yl)-4-(propan-2-yl)cyclohexan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 2138045-74-4
- EN300-1160998
- 3-(3,3-difluoropyrrolidin-1-yl)-4-(propan-2-yl)cyclohexan-1-ol
- 3-(3,3-Difluoropyrrolidin-1-yl)-4-(propan-2-yl)cyclohexan-1-ol
-
- Inchi: 1S/C13H23F2NO/c1-9(2)11-4-3-10(17)7-12(11)16-6-5-13(14,15)8-16/h9-12,17H,3-8H2,1-2H3
- InChI Key: NYDJICAKGRVAPN-UHFFFAOYSA-N
- SMILES: FC1(CCN(C1)C1CC(CCC1C(C)C)O)F
Computed Properties
- Exact Mass: 247.17477068g/mol
- Monoisotopic Mass: 247.17477068g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 270
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 23.5Ų
- XLogP3: 2.9
3-(3,3-Difluoropyrrolidin-1-yl)-4-(propan-2-yl)cyclohexan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1160998-0.25g |
3-(3,3-difluoropyrrolidin-1-yl)-4-(propan-2-yl)cyclohexan-1-ol |
2138045-74-4 | 0.25g |
$1420.0 | 2023-06-08 | ||
Enamine | EN300-1160998-10.0g |
3-(3,3-difluoropyrrolidin-1-yl)-4-(propan-2-yl)cyclohexan-1-ol |
2138045-74-4 | 10g |
$6635.0 | 2023-06-08 | ||
Enamine | EN300-1160998-1.0g |
3-(3,3-difluoropyrrolidin-1-yl)-4-(propan-2-yl)cyclohexan-1-ol |
2138045-74-4 | 1g |
$1543.0 | 2023-06-08 | ||
Enamine | EN300-1160998-0.05g |
3-(3,3-difluoropyrrolidin-1-yl)-4-(propan-2-yl)cyclohexan-1-ol |
2138045-74-4 | 0.05g |
$1296.0 | 2023-06-08 | ||
Enamine | EN300-1160998-2.5g |
3-(3,3-difluoropyrrolidin-1-yl)-4-(propan-2-yl)cyclohexan-1-ol |
2138045-74-4 | 2.5g |
$3025.0 | 2023-06-08 | ||
Enamine | EN300-1160998-5.0g |
3-(3,3-difluoropyrrolidin-1-yl)-4-(propan-2-yl)cyclohexan-1-ol |
2138045-74-4 | 5g |
$4475.0 | 2023-06-08 | ||
Enamine | EN300-1160998-0.1g |
3-(3,3-difluoropyrrolidin-1-yl)-4-(propan-2-yl)cyclohexan-1-ol |
2138045-74-4 | 0.1g |
$1357.0 | 2023-06-08 | ||
Enamine | EN300-1160998-0.5g |
3-(3,3-difluoropyrrolidin-1-yl)-4-(propan-2-yl)cyclohexan-1-ol |
2138045-74-4 | 0.5g |
$1482.0 | 2023-06-08 |
3-(3,3-Difluoropyrrolidin-1-yl)-4-(propan-2-yl)cyclohexan-1-ol Related Literature
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
Additional information on 3-(3,3-Difluoropyrrolidin-1-yl)-4-(propan-2-yl)cyclohexan-1-ol
Introduction to 3-(3,3-Difluoropyrrolidin-1-yl)-4-(propan-2-yl)cyclohexan-1-ol (CAS No. 2138045-74-4)
3-(3,3-Difluoropyrrolidin-1-yl)-4-(propan-2-yl)cyclohexan-1-ol is a compound of significant interest in the field of pharmaceutical chemistry, particularly in the development of novel bioactive molecules. This compound, identified by its CAS number 2138045-74-4, has garnered attention due to its structural complexity and potential therapeutic applications. The presence of both difluoropyrrolidine and cyclohexanol moieties suggests a unique combination of pharmacophoric elements that may contribute to its biological activity. In recent years, there has been growing interest in fluorinated heterocycles as key structural motifs in drug discovery, owing to their ability to enhance metabolic stability, binding affinity, and overall pharmacokinetic properties.
The difluoropyrrolidin-1-yl substituent is particularly noteworthy, as fluorine atoms can significantly influence the electronic and steric properties of a molecule. This modification can lead to improved interactions with biological targets, such as enzymes or receptors, by altering the electron density and hydrogen bonding potential. Additionally, the propan-2-yl group at the cyclohexanone position introduces a flexible alkyl chain that can modulate the conformational landscape of the molecule, further influencing its binding characteristics. Such structural features are often exploited in medicinal chemistry to optimize lead compounds for drug development.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such complex molecules with greater accuracy. Studies have shown that the 3-(3,3-Difluoropyrrolidin-1-yl)-4-(propan-2-yl)cyclohexan-1-ol scaffold can interact with various biological targets through multiple non-covalent interactions. These interactions include hydrogen bonding, hydrophobic effects, and π-stacking interactions, which are critical for achieving high affinity and selectivity. The difluoropyrrolidine ring, in particular, has been identified as a promising pharmacophore in several drug candidates targeting neurological disorders and infectious diseases.
In the context of current research, this compound represents an excellent candidate for further exploration in drug discovery programs. Its unique structural features make it a versatile building block for synthesizing analogs with tailored biological activities. For instance, modifications to the propan-2-yl group could be explored to fine-tune solubility and bioavailability, while changes to the difluoropyrrolidin-1-yl moiety might enhance target engagement. Such modifications are often guided by high-throughput screening (HTS) data and structure-based drug design (SBDD) approaches.
The synthesis of 3-(3,3-Difluoropyrrolidin-1-yl)-4-(propan-2-yl)cyclohexan-1-ol presents several challenges due to its complex architecture. However, recent methodological advances in organic synthesis have made it more feasible to construct such molecules efficiently. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation have been particularly useful in building the necessary stereocenters and functional groups. These synthetic strategies not only improve yield but also allow for greater control over regioselectivity and enantioselectivity.
The potential applications of this compound are broad and span multiple therapeutic areas. Preliminary studies suggest that it may exhibit activity against enzymes involved in metabolic pathways relevant to inflammation and neurodegeneration. The difluoropyrrolidine moiety, known for its ability to enhance binding affinity, could be particularly valuable in designing inhibitors for these targets. Additionally, the cyclohexanol backbone provides a scaffold that can be modified to explore different biological activities without losing key pharmacophoric elements.
In conclusion,3-(3,3-Difluoropyrrolidin-1-yl)-4-(propan-2-y lcyclohexan -1 -ol (CAS No. 2138045 -74 -4) is a promising compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further development into novel therapeutic agents. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in addressing unmet medical needs.
2138045-74-4 (3-(3,3-Difluoropyrrolidin-1-yl)-4-(propan-2-yl)cyclohexan-1-ol) Related Products
- 1659-75-2(Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate)
- 4523-52-8(N,N,4-trimethylnaphthalen-1-amine)
- 1549020-48-5(3-(3-{(prop-2-en-1-yloxy)carbonylamino}phenyl)propanoic acid)
- 2198643-55-7(1-[4-Phenyl-4-[[3-(trifluoromethyl)-1-piperidinyl]carbonyl]-1-piperidinyl]-2-propen-1-one)
- 951891-05-7(4-(2,3-Dimethoxyphenyl)-2-methyl-1-butene)
- 10531-43-8(2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone)
- 2167028-64-8(2-(thiophen-2-yl)piperidin-4-ylmethanamine)
- 2138038-53-4({1-(1-iodo-2-methylpropan-2-yl)oxypropan-2-yl}cyclopropane)
- 2602935-25-9({4-3-(trimethylsilyl)prop-2-yn-1-ylphenyl}methanol)
- 1289015-47-9(4-Bromo-3-(methylsulfanyl)benzaldehyde)




